6-Oxa-2-azaspiro[3.4]octan-5-onehydrochloride
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Overview
Description
6-Oxa-2-azaspiro[34]octan-5-onehydrochloride is a heterocyclic compound with a unique spiro structureThe compound’s molecular formula is C6H9NO2, and it has a molecular weight of 127.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-2-azaspiro[3.4]octan-5-onehydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both oxygen and nitrogen atoms. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Oxa-2-azaspiro[3.4]octan-5-onehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
6-Oxa-2-azaspiro[3.4]octan-5-onehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Oxa-2-azaspiro[3.4]octan-5-onehydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit epidermal growth factor receptor (EGFR) kinase activity, which is crucial in various cellular processes. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.4]octane: This compound shares a similar spiro structure but differs in its functional groups.
2-Oxa-6-azaspiro[3.4]octan-5-one: Another closely related compound with slight variations in its chemical structure.
Uniqueness
6-Oxa-2-azaspiro[3.4]octan-5-onehydrochloride is unique due to its specific spiro configuration and the presence of both oxygen and nitrogen atoms within the ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
2792201-23-9 |
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Molecular Formula |
C6H10ClNO2 |
Molecular Weight |
163.60 g/mol |
IUPAC Name |
6-oxa-2-azaspiro[3.4]octan-5-one;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c8-5-6(1-2-9-5)3-7-4-6;/h7H,1-4H2;1H |
InChI Key |
OBTPMQPVWQYUCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C12CNC2.Cl |
Origin of Product |
United States |
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